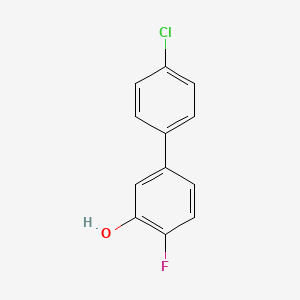
5-(4-Chlorophenyl)-2-fluorophenol
説明
5-(4-Chlorophenyl)-2-fluorophenol, commonly known as CPFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPFP belongs to the class of phenols and is characterized by the presence of a chlorine and fluorine atom on the phenyl ring.
作用機序
The mechanism of action of CPFP is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. CPFP has been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been found to inhibit the activation of certain signaling pathways that are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CPFP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. CPFP has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains.
実験室実験の利点と制限
One of the advantages of using CPFP in lab experiments is its high purity and stability. CPFP can be easily synthesized in the lab and purified to obtain a high yield of the product. However, one of the limitations of using CPFP in lab experiments is its potential toxicity. CPFP has been found to exhibit toxic effects on certain cell lines at high concentrations.
将来の方向性
The potential therapeutic applications of CPFP are still being explored. Future research should focus on understanding the mechanism of action of CPFP and identifying its molecular targets. CPFP should be studied for its potential use in combination therapy with other drugs. Moreover, the pharmacokinetic and pharmacodynamic properties of CPFP should be studied to determine its safety and efficacy in humans.
科学的研究の応用
CPFP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. CPFP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CPFP has been studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLJXIIGTXBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684214 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-fluorophenol | |
CAS RN |
1261890-49-6 | |
| Record name | 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-(3-Bromo-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1651338.png)
![1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B1651340.png)
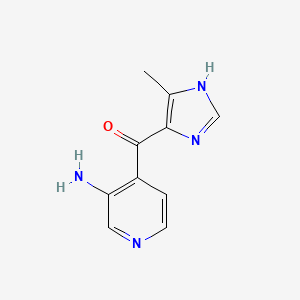
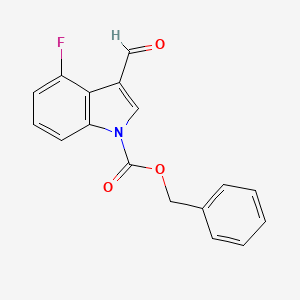
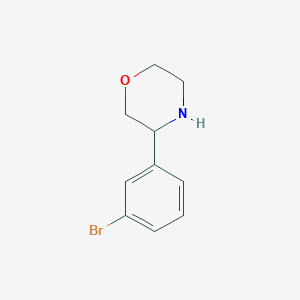
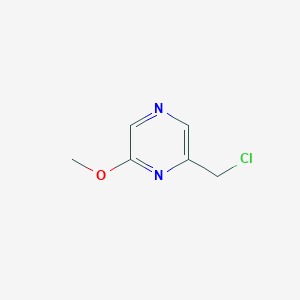
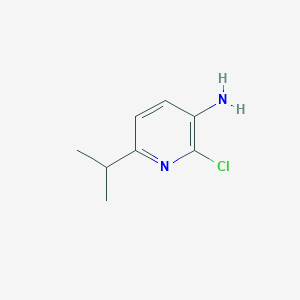
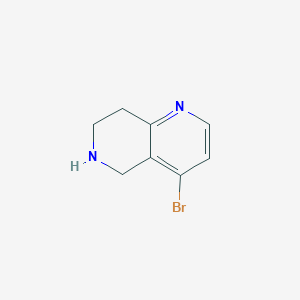
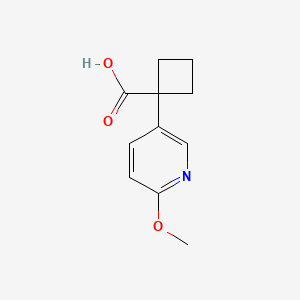
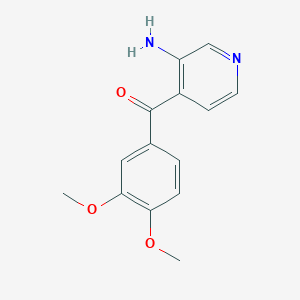
![6-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-2-carboxylic acid](/img/structure/B1651356.png)


![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)